molecular formula C15H10BrClN2O2 B13724435 (E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one

(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one

Cat. No.: B13724435
M. Wt: 365.61 g/mol
InChI Key: WIROJPYUIWOXJR-CTRWYEAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one is a structurally unique molecule featuring a bromophenyl group at position 1, a diazenyl (-N=N-) linkage to a 4-chlorophenyl moiety at position 2, and a hydroxyl group on the α,β-unsaturated ketone backbone. This arrangement introduces significant electronic and steric effects due to the electron-withdrawing halogen substituents (Br and Cl) and the conjugated enol-ketone system.

Properties

Molecular Formula

C15H10BrClN2O2

Molecular Weight

365.61 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C15H10BrClN2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9+,19-18?

InChI Key

WIROJPYUIWOXJR-CTRWYEAXSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one typically involves the reaction of 4-bromoacetophenone with 4-chlorobenzenediazonium chloride under basic conditions. The reaction proceeds through the formation of a diazonium intermediate, which then couples with the acetophenone derivative to form the desired product. The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate and using a base such as sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a diketone or quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one is a member of the class of azo compounds, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and environmental studies. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Structure

The compound belongs to the category of azo compounds characterized by the presence of a diazo functional group (-N=N-). It features a substituted phenyl group with bromine and chlorine atoms, contributing to its chemical reactivity and potential biological activity.

Medicinal Chemistry

Azo compounds, including the target compound, have demonstrated significant biological activities. Research indicates that such compounds can exhibit:

  • Antimicrobial Activity : Studies have shown that azo compounds can possess antibacterial properties. For example, derivatives of similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Properties : Certain azo compounds have been investigated for their ability to induce apoptosis in cancer cells. The presence of halogen substituents may enhance their cytotoxic effects .

Case Study: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry evaluated a series of azo compounds for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Dyes and Pigments

The vibrant colors associated with azo compounds make them valuable in dye synthesis. They are widely used in textiles, food coloring, and cosmetics due to their stability and colorfastness.

Environmental Applications

Research has highlighted the potential use of azo compounds in environmental remediation. Their ability to undergo reduction reactions makes them candidates for degrading pollutants in wastewater treatment processes.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialAzo derivatives with halogen substituentsInhibition of bacterial growth
AnticancerAzo compounds similar to target compoundInduction of apoptosis in cancer cells
DyeingAzo dyesColoration in textilesGeneral Knowledge

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine and chlorine enhance electron-withdrawing properties, increasing reactivity in cross-coupling reactions compared to fluorine or methoxy groups .
  • Hydrogen Bonding: The hydroxyl group in the target compound may strengthen intermolecular interactions (e.g., O–H⋯O/N) compared to non-hydroxylated analogs, influencing solubility and crystallinity .

Azo-Linked Derivatives

The diazenyl (-N=N-) group in the target compound distinguishes it from typical chalcones. Relevant analogs include:

Compound Name Substituents Key Features Reference
(2E)-1-(5-Bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one Thiophene, 4-chlorophenyl C–H⋯π interactions and Br⋯Cl contacts (3.698 Å) stabilize 2D crystal packing
(2E,3E)-1-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one Bromophenyl, dichlorophenyl hydrazine Complex hydrogen-bonding network; potential photochemical sensitivity

Key Observations :

  • Azo Group Reactivity : The -N=N- linkage may confer photoisomerization behavior, a property exploited in dyes and sensors, though stability under UV light requires further study .
  • Crystal Packing : Halogen-halogen (Br⋯Cl) and hydrogen-bonding interactions in analogs suggest the target compound could exhibit similar supramolecular architectures .

Physicochemical Properties

Crystallographic Data

While crystallographic data for the target compound are unavailable, comparisons with structurally similar molecules reveal trends:

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one P21/n a=4.006, b=23.125, c=13.493, β=96.344 C–H⋯O, C–H⋯F, C–H⋯Br
(2E)-1-(5-Bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one - - C–H⋯π, Br⋯Cl contacts

Key Observations :

  • Planarity : Chalcone derivatives with para-substituted aryl groups tend to adopt near-planar conformations, facilitating π-π stacking .
  • Halogen Interactions : Br⋯Cl contacts in thiophene analogs suggest the target compound’s crystal structure may feature similar halogen bonding .

Thermal and Solubility Properties

  • Melting Points : Brominated chalcones (e.g., (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one) typically exhibit higher melting points (>150°C) due to strong intermolecular forces .
  • Solubility: Hydroxyl groups improve solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs .

Biological Activity

The compound (E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one , commonly referred to as a diazenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12BrClN2OC_{15}H_{12}BrClN_2O. It features a conjugated system that enhances its reactivity and biological interactions. The presence of bromine and chlorine substituents on the phenyl rings contributes to its pharmacological properties.

PropertyValue
Molecular Weight355.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot specified

Antimicrobial Activity

Research has indicated that diazenyl compounds, including this specific derivative, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

  • Antibacterial Activity : The compound demonstrated moderate to strong activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL in various assays .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound may act as an inhibitor for several key enzymes:

  • Acetylcholinesterase (AChE) : Exhibited strong inhibition with an IC50 value of 0.5 µM, suggesting potential use in treating neurodegenerative diseases .
  • Urease : It also showed promising urease inhibition, which is crucial for managing conditions like urinary tract infections .

The biological activity of this compound is thought to arise from its ability to interact with cellular targets through hydrogen bonding and π-π stacking interactions due to its aromatic structure. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives similar to this compound were tested against Salmonella typhi and Bacillus subtilis. Results indicated that modifications in the substituents significantly influenced antibacterial potency, highlighting the importance of structural characteristics in biological activity .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of diazenyl compounds revealed that this specific derivative inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptosis .

Q & A

Q. What synthetic routes are commonly employed for preparing (E)-configured chalcone derivatives with bromophenyl and chlorophenyl substituents?

The Claisen-Schmidt condensation is a standard method, involving the reaction of substituted acetophenones (e.g., 4-bromoacetophenone) with aryl aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions. For example, 20% KOH in ethanol at room temperature with 4–6 hours of stirring is typical . Recrystallization from ethanol via slow evaporation yields crystals suitable for XRD analysis .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) validate the structure and configuration of this compound?

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
  • NMR : ¹H NMR reveals coupling constants (e.g., J = 15–16 Hz for trans C=C protons in the enone system) to confirm the E-configuration .
  • UV-Vis : A λmax near 308 nm corresponds to π→π* transitions in the conjugated enone system .

Q. What crystallographic methods are used to resolve molecular geometry and packing interactions?

Single-crystal XRD provides bond lengths, angles, and torsion angles. For example, intermolecular interactions like C–H···π (3.2–3.5 Å) and halogen contacts (Br···Cl: ~3.7 Å) stabilize the crystal lattice . Non-merohedral twinning may require specialized refinement protocols .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical electronic spectra?

Time-dependent DFT (TD-DFT) with B3LYP/6-311++G(d,p) basis sets predicts λmax values. Adjustments to solvent polarity parameters (e.g., using the polarizable continuum model) improve alignment with experimental UV-Vis data. Red shifts in theoretical spectra often arise from neglecting solvent effects or electron correlation .

Q. What quantum chemical descriptors (HOMO-LUMO, electrophilicity) predict the compound's reactivity in nucleophilic/electrophilic reactions?

  • HOMO-LUMO Gap : A smaller gap (e.g., ~3.5 eV) indicates higher reactivity. HOMO localization on the enone system suggests susceptibility to electrophilic attack .
  • Global Electrophilicity Index (ω) : Values >1.5 eV classify the compound as a strong electrophile, directing synthetic modifications (e.g., functionalizing the diazenyl group) .

Q. How do structural modifications (e.g., substituent position) influence antimicrobial activity?

Comparative studies of analogs show that electron-withdrawing groups (e.g., -Br, -Cl) enhance activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) assays using broth dilution methods (e.g., 25–100 µg/mL) quantify potency. Synergistic effects with commercial antibiotics can be explored via checkerboard assays .

Q. What strategies optimize reaction yields while minimizing byproducts in chalcone synthesis?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aryl aldehydes but may require acid quenching to isolate products .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

Hirshfeld surfaces mapped with dnorm reveal close contacts (e.g., Br···Cl, C–H···O). Quantitative analysis (via CrystalExplorer) shows contribution percentages (e.g., H···H: 45%, Br···Cl: 12%), guiding co-crystal design for enhanced stability .

Methodological Considerations

  • Data Contradiction Analysis : If experimental and theoretical bond lengths diverge (>0.05 Å), re-optimize DFT geometry using dispersion corrections (e.g., Grimme’s D3) .
  • Antimicrobial Mechanism Proposals : Combine molecular docking (e.g., with E. coli DNA gyrase) and ROS generation assays to distinguish between enzymatic inhibition and oxidative stress pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.